N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
This compound is a small molecule acceptor (SMA) used in organic solar cells . It is also known as 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile .
Synthesis Analysis
The synthesis of this compound involves the addition of a methyl unit into 2-(6-oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile (CPTCN) .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[b]thiophene core with a trifluoromethyl benzenecarboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in organic solar cells. The methyl group, with its slight electron-donating ability, significantly elevates the LUMO energy levels but does not seriously affect the bandgaps of the CPTCN-based SMAs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 463.9±45.0 °C and a predicted density of 1.868±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : Research has shown the synthesis of similar compounds, such as 3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one, through base catalytic reactions, indicating potential methods for synthesizing N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-yl)-3-(trifluoromethyl)benzenecarboxamide (Yanggen Hu et al., 2007).
- Crystal Packing and Interactions : Investigations into similar compounds, like Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have detailed their crystal packing, stabilized by hydrogen bonds and other interactions, which could be analogous to the compound (Jaismary G. B. de Oliveira et al., 2012).
Potential Biological Activities
- Anti-Inflammatory and Antioxidant Properties : Studies have demonstrated that derivatives of similar compounds, like 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, possess anti-inflammatory and antioxidant activities, suggesting potential biological applications for N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-yl)-3-(trifluoromethyl)benzenecarboxamide (K. P. Kumar et al., 2008).
Applications in Material Science
- Photovoltaic Performance : Research on similar compounds, such as those containing the cyclopenta[b]thiophene unit, has shown applications in enhancing the photovoltaic performance and film morphology of materials, indicating potential for N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-yl)-3-(trifluoromethyl)benzenecarboxamide in this field (Martin Helgesen et al., 2010).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Studies have shown that derivatives of cyclopenta[b]thiophene exhibit significant antimicrobial activities against various strains, suggesting a similar potential for N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-yl)-3-(trifluoromethyl)benzenecarboxamide (A. Altundas et al., 2010).
Antitumor Applications
- Antitumor Evaluation : Certain cyclopenta[c]thiophene related compounds have been evaluated for antitumor activities, specifically against leukemia cell lines, indicating potential research avenues for N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-yl)-3-(trifluoromethyl)benzenecarboxamide in oncology (Patrick Dallemagne et al., 2002).
Mechanism of Action
Future Directions
The future directions of this compound are likely to involve further optimization of its properties for use in organic solar cells. Adjusting the number of methyl groups on the end group is done to compensate the current–voltage losses within the OSC devices with complicated contributions from absorption spectra, LUMO energy levels, exciton bonding energies, and morphologies .
Properties
IUPAC Name |
N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)9-3-1-2-8(6-9)14(21)19-11-7-12(20)13-10(11)4-5-22-13/h1-6,11H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHYJNLNFGSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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